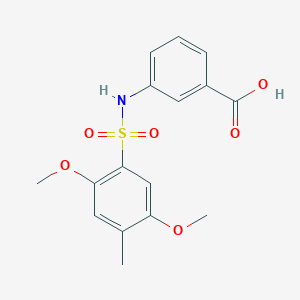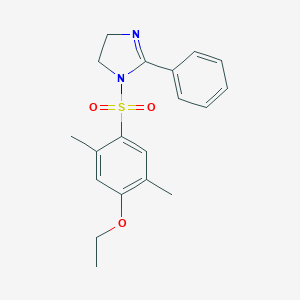![molecular formula C18H11ClN4OS B498045 6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile](/img/structure/B498045.png)
6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile is a complex heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, substituted with chloro, ethoxy, phenyl, and carbonitrile groups
Métodos De Preparación
The synthesis of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thienopyrimidine core . The reaction conditions often include heating in formic acid or using triethyl orthoformate as a one-carbon source reagent . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile can be compared with other similar compounds in the thienopyrimidine class, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thieno and pyridine rings, leading to distinct chemical and biological properties.
The uniqueness of 4-Chloro-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carbonitrile lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H11ClN4OS |
|---|---|
Peso molecular |
366.8g/mol |
Nombre IUPAC |
6-chloro-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile |
InChI |
InChI=1S/C18H11ClN4OS/c1-2-24-17-11(8-20)12(10-6-4-3-5-7-10)13-14-15(25-18(13)23-17)16(19)22-9-21-14/h3-7,9H,2H2,1H3 |
Clave InChI |
LSDZXEJZIYIEDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl |
SMILES canónico |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)

![4-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497965.png)

![3-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497970.png)

![3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497973.png)
![3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B497975.png)

![3-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497977.png)
![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497979.png)



